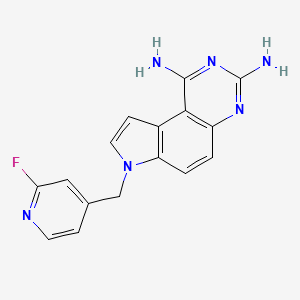

Fluorofolin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H13FN6 |

|---|---|

Molecular Weight |

308.31 g/mol |

IUPAC Name |

7-[(2-fluoropyridin-4-yl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine |

InChI |

InChI=1S/C16H13FN6/c17-13-7-9(3-5-20-13)8-23-6-4-10-12(23)2-1-11-14(10)15(18)22-16(19)21-11/h1-7H,8H2,(H4,18,19,21,22) |

InChI Key |

YWFNHUMPQSBHBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CC3=CC(=NC=C3)F)C4=C1N=C(N=C4N)N |

Origin of Product |

United States |

Foundational & Exploratory

Fluorofolin: A Technical Whitepaper on its Mechanism of Action as a Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, with a primary focus on its antibacterial activity against Pseudomonas aeruginosa. It consolidates key quantitative data, details experimental protocols for its characterization, and presents visual diagrams of its targeted signaling pathway and relevant experimental workflows.

Introduction

This compound, a derivative of Irresistin-16, has emerged as a significant antimicrobial agent, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[1][3] This bacterium is a leading cause of hospital-acquired infections and exhibits high intrinsic resistance to many antibiotics.[3][5] this compound's potent activity stems from its inhibition of dihydrofolate reductase (DHFR), a critical enzyme for the synthesis of nucleotides and certain amino acids.[1][3][6] This whitepaper serves as a technical guide to the molecular mechanism, quantitative efficacy, and experimental evaluation of this compound.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound's primary mechanism of action is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA, RNA, and protein synthesis. By inhibiting DHFR, this compound disrupts these critical metabolic pathways, leading to bacterial growth inhibition and cell death.[1][6]

Molecular docking studies have elucidated the interaction between this compound and P. aeruginosa DHFR. The molecule is predicted to bind within the active site of the enzyme, forming polar interactions with key amino acid residues such as LEU-23, ILE-8, and ASP-30.[1][5][7] This binding prevents the natural substrate, DHF, from accessing the active site, thereby halting the catalytic cycle.

Signaling Pathway

The following diagram illustrates the folate metabolism pathway and the point of inhibition by this compound.

Caption: Inhibition of DHFR by this compound disrupts the synthesis of essential precursors for DNA, RNA, and proteins.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/Organism | Assay Type | Value | Reference |

| E. coli DHFR (FolA) | IC50 | 2.5 ± 1.1 nM | [1] |

| Human DHFR | IC50 | 14.0 ± 4 nM | [1] |

| P. aeruginosa PA14 | MIC | 3.1 µg/mL | [2] |

| P. aeruginosa PA01 | MIC | <50 µg/mL | [4] |

| P. aeruginosa ATCC 27853 | MIC | <50 µg/mL | [4] |

| ESKAPE Pathogens | MIC | <50 µg/mL | [4] |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Plasma Protein Binding (mice) | 71.7% | [2] |

| Peak Plasma Concentration (oral admin.) | 4.0 µg/mL | [2] |

| Half-life (oral admin.) | 12.1 h | [2] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

DHFR Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHFR.

Methodology:

-

Purified DHFR enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrates, dihydrofolate (DHF) and NADPH.

-

The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.[6]

-

The reaction rates are calculated and plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Methodology:

-

A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Luria-Bertani broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacterium is observed.

Molecular Docking

Objective: To predict the binding mode of this compound to the active site of DHFR.

Methodology:

-

The three-dimensional structure of the target protein (P. aeruginosa DHFR) is obtained or modeled.

-

The three-dimensional structure of this compound is generated and optimized.

-

Molecular docking software (e.g., AutoDock Vina) is used to predict the binding poses of this compound within the active site of DHFR.[5][7]

-

The predicted poses are ranked based on a scoring function, and the lowest-scoring pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.[5][7]

Experimental Workflow Diagram

The following diagram outlines the general workflow for characterizing a novel DHFR inhibitor like this compound.

Caption: A typical experimental workflow for the preclinical evaluation of a DHFR inhibitor.

Resistance Mechanisms

Bacteria can develop resistance to this compound. One identified mechanism in P. aeruginosa is the overexpression of efflux pumps, such as MexCD-OprJ and MexEF-OprN.[1][3][5] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its inhibitory effect on DHFR. Interestingly, the development of this resistance has been associated with a decrease in the pathogenesis of the bacteria.[1][3][5]

Conclusion

This compound is a potent inhibitor of dihydrofolate reductase with significant antibacterial activity, particularly against P. aeruginosa. Its mechanism of action is well-defined, involving the disruption of the folate metabolic pathway, which is crucial for bacterial survival. The quantitative data on its inhibitory concentrations and in vivo properties underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other novel DHFR inhibitors. Understanding the mechanisms of both its action and potential resistance is critical for its future clinical application.

References

- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Fluorofolin as a DHFR Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1][2][3][4][5][6] Its activity against clinically relevant pathogens, particularly Pseudomonas aeruginosa, has positioned it as a compound of significant interest in the field of antibiotic drug discovery. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and an exploration of resistance mechanisms.

This compound is a derivative of Irresistin-16 and functions by inhibiting DHFR, thereby blocking the synthesis of tetrahydrofolate, a crucial cofactor for the de novo synthesis of thymidylate and other essential metabolites.[1][3] This inhibition ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1] A key characteristic of P. aeruginosa is its inability to utilize exogenous thymine, making it particularly vulnerable to DHFR inhibitors like this compound.[1][3]

Quantitative Data

The inhibitory activity of this compound against DHFR from different species and its efficacy against various bacterial strains have been quantified through in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro DHFR Inhibition

| Target Enzyme | IC50 Value |

| Purified E. coli DHFR (FolA) | 2.5 nM[1][4][6] |

| Purified Human DHFR | 14.0 ± 4 nM[1][3][6] |

Table 2: Minimum Inhibitory Concentration (MIC)

| Bacterial Strain | MIC Value (µg/mL) |

| Pseudomonas aeruginosa PA14 | 3.1[1][4][6] |

| Other P. aeruginosa strains (PA01, ATTC 27853) | < 50 |

| ESKAPE Pathogens | < 50[6] |

Table 3: In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Plasma Protein Binding | 71.7% bound[4] |

| Recovery | 91.9%[4] |

| Peak Concentration (Oral Administration) | 4.0 µg/mL[4] |

| Half-life | 12.1 h[4] |

Signaling Pathway and Mechanism of Action

This compound exerts its antimicrobial effect by targeting the folate biosynthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as a DHFR inhibitor.

DHFR Inhibition Assay

This assay quantifies the inhibitory effect of this compound on DHFR activity by measuring the decrease in NADPH concentration, which is consumed during the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). The change in absorbance at 340 nm is monitored spectrophotometrically.

Materials:

-

Purified DHFR (e.g., E. coli FolA or human DHFR)

-

This compound

-

NADPH

-

Dihydrofolate (DHF)

-

Assay Buffer (e.g., 50 mM PBS, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 1 mM NADPH, and 0.5 mM DHF.

-

Add varying concentrations of this compound to the wells of the 96-well plate.

-

Initiate the reaction by adding the purified DHFR enzyme to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for a set period (e.g., 10-20 minutes).

-

The rate of NADPH consumption is determined by the decrease in absorbance over time.

-

Calculate the IC50 value by plotting the percentage of DHFR inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

Metabolomics Analysis of P. aeruginosa

This protocol is designed to identify and quantify changes in the intracellular metabolome of P. aeruginosa following treatment with this compound, providing insights into its mechanism of action.

Materials:

-

P. aeruginosa culture

-

This compound

-

Quenching solution (e.g., -80°C methanol)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Grow P. aeruginosa cultures to mid-log phase.

-

Treat the cultures with this compound (at a concentration equivalent to 2x MIC) or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes).

-

Rapidly quench metabolic activity by adding the culture to a cold quenching solution.

-

Harvest the cells by centrifugation at a low temperature.

-

Extract the intracellular metabolites using a cold extraction solvent.

-

Analyze the metabolite extracts using LC-MS.

-

Process the data to identify and quantify metabolites that are significantly altered by this compound treatment. Metabolites such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and 2'-deoxyuridine 5'-monophosphate (dUMP) are expected to be upregulated.[1][3]

Mouse Thigh Infection Model

This in vivo model is used to assess the efficacy of this compound in a mammalian system.

Materials:

-

CD-1 mice (or other suitable strain)

-

P. aeruginosa PA14

-

This compound

-

Sulfamethoxazole (SMX) for combination therapy

-

Cyclophosphamide (for inducing neutropenia)

-

Saline solution

-

Tissue homogenizer

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide.

-

Prepare an inoculum of P. aeruginosa PA14 in saline.

-

Infect the thigh muscle of the neutropenic mice with the bacterial suspension.

-

Administer this compound (e.g., 25 mg/kg, subcutaneously) and, if applicable, SMX (e.g., 100 mg/kg, intraperitoneally) at specified time points post-infection (e.g., 1 and 12 hours).[1]

-

After a set duration (e.g., 24 hours), euthanize the mice and aseptically remove the infected thigh tissue.

-

Homogenize the thigh tissue in saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (colony-forming units, CFU).

-

Compare the CFU counts between treated and untreated groups to assess the efficacy of this compound.

Resistance Mechanisms

Resistance to this compound in P. aeruginosa has been observed to emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1] Interestingly, the development of resistance through these mechanisms is associated with a decrease in the pathogenesis of the bacteria, indicating a fitness cost. Another identified mechanism of resistance involves mutations in the target enzyme, with the dfrB5 mutant of DHFR conferring resistance.

Conclusion

This compound is a promising DHFR inhibitor with potent activity against P. aeruginosa. Its efficacy is rooted in the specific metabolic vulnerabilities of this pathogen. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel DHFR inhibitors. Understanding the mechanisms of action and potential resistance pathways is crucial for advancing these compounds through the drug development pipeline and addressing the growing challenge of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. genscript.com [genscript.com]

- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]

- 6. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

chemical structure and properties of Fluorofolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofolin is a novel dihydrofolate reductase (DHFR) inhibitor with potent antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa. This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development of this promising antibiotic candidate.

Chemical Structure and Properties

This compound, systematically named 7-((2-fluoropyridin-4-yl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, is a pyrroloquinazolinediamine derivative.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₃FN₆ | [2] |

| Molecular Weight | 308.31 g/mol | [2][3] |

| CAS Number | 2757070-32-7 | [2][3][4] |

| Appearance | Solid | [5] |

| Solubility | Soluble in DMSO (10 mM) | [5] |

| SMILES | Nc1nc(N)nc2c1c(ccn3Cc4ccc(F)nc4)c3cc2 | [3] |

Mechanism of Action

This compound functions as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1]

Signaling Pathway: DHFR Inhibition

The inhibition of DHFR by this compound leads to a cascade of downstream effects, ultimately halting bacterial growth.

Caption: DHFR Inhibition Pathway of this compound.

In Vitro Activity

This compound demonstrates significant inhibitory activity against DHFR from both bacterial and human sources, with a modest selectivity for the bacterial enzyme. It also shows potent activity against various strains of P. aeruginosa.

| Assay | Organism/Target | Result (IC₅₀/MIC) | Reference |

| DHFR Inhibition (IC₅₀) | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [1][6] |

| DHFR Inhibition (IC₅₀) | Human DHFR | 14.0 ± 4 nM | [1][6] |

| Minimum Inhibitory Concentration (MIC) | P. aeruginosa PA14 | 3.1 µg/mL | [3][4] |

| Minimum Inhibitory Concentration (MIC) | P. aeruginosa PA01 | <50 µg/mL | [5] |

| Minimum Inhibitory Concentration (MIC) | P. aeruginosa ATTC 27853 | <50 µg/mL | [5] |

Pharmacokinetics

In vivo studies in mice have provided initial pharmacokinetic data for this compound following oral administration.

| Parameter | Value | Reference |

| Plasma Protein Binding | 71.7% | [1][3] |

| Peak Plasma Concentration (Cₘₐₓ) | 4.0 µg/mL | [1][3] |

| Half-life (t₁/₂) | 12.1 hours | [1][3] |

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the study of this compound. These protocols are based on established methodologies and should be adapted as needed.

DHFR Inhibition Assay

This colorimetric assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH.

Materials:

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer

-

DHFR Assay Buffer

-

Purified DHFR enzyme (e.g., from E. coli)

-

Dihydrofolate (DHF) substrate

-

NADPH

-

This compound (or other test inhibitors)

Procedure:

-

Reagent Preparation: Prepare solutions of DHFR, DHF, NADPH, and this compound in DHFR Assay Buffer at desired concentrations.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

DHFR Assay Buffer

-

This compound at various concentrations (or vehicle control)

-

DHFR enzyme solution

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).

-

Reaction Initiation: Add NADPH and DHF substrate solution to each well to start the reaction.

-

Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a set period.

-

Data Analysis: Calculate the rate of NADPH consumption (decrease in A₃₄₀) for each concentration of this compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: DHFR Inhibition Assay Workflow.

Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][4]

Materials:

-

96-well microtiter plates

-

Bacterial culture (e.g., P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in CAMHB.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Caption: MIC Assay Workflow.

In Vivo Pharmacokinetics in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of an orally administered compound in mice.

Materials:

-

Male mice (e.g., FVB strain)

-

This compound formulation for oral gavage

-

Blood collection supplies (e.g., heparinized capillary tubes)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of this compound to a cohort of mice via oral gavage.

-

Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

-

Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂.

Caption: In Vivo Pharmacokinetics Workflow.

Conclusion

This compound is a promising antibacterial agent with a well-defined mechanism of action and favorable preliminary pharmacokinetic properties. Its potent activity against P. aeruginosa makes it a valuable candidate for further investigation in the fight against antibiotic-resistant infections. The information and protocols provided in this guide are intended to facilitate continued research and development of this compound and related compounds.

References

- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. protocols.io [protocols.io]

- 6. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

From Broad-Spectrum Biocide to Targeted Therapy: The Discovery and Origin of Fluorofolin from Irresistin-16

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the development of novel antibacterial agents with innovative mechanisms of action. This whitepaper details the discovery and origin of Fluorofolin, a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), derived from the broad-spectrum antimicrobial compound Irresistin-16. While Irresistin-16 exhibits a dual-action mechanism of disrupting bacterial membrane integrity and inhibiting folate metabolism, this compound has been engineered to specifically target the latter, resulting in a more focused and less toxic therapeutic candidate. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways associated with this compound and its precursor, offering a valuable resource for researchers in the field of antibiotic drug discovery and development.

Introduction

The relentless evolution of antibiotic resistance in pathogenic bacteria poses a significant threat to global health. Among the most challenging pathogens is Pseudomonas aeruginosa, a Gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This resistance is, in part, due to its impermeable outer membrane and the expression of various efflux pumps.[1]

A promising strategy to combat such pathogens is the development of narrow-spectrum antibiotics that selectively target species-specific metabolic pathways. The folate biosynthesis pathway, essential for the production of nucleotides and certain amino acids, has long been a target for antimicrobial agents. Dihydrofolate reductase (DHFR), a key enzyme in this pathway, is the target of the widely used antibiotic trimethoprim. However, P. aeruginosa is intrinsically resistant to most known DHFR inhibitors.[1]

This document explores the journey from Irresistin-16, a potent but non-selective antimicrobial, to its derivative, this compound, a promising DHFR inhibitor with significant activity against P. aeruginosa.[1]

The Precursor: Irresistin-16

Irresistin-16 (IRS-16) is a derivative of SCH-79797 and is characterized by its dual-mechanism of action: it disrupts bacterial membrane integrity and inhibits folate metabolism.[2] This dual-targeting capability makes it a potent biocide against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2] However, its lack of selectivity and potential for host cell toxicity limit its therapeutic applications.

The Innovation: this compound

This compound emerges as a strategic modification of Irresistin-16, designed to isolate and enhance the DHFR inhibition activity while eliminating the membrane-disrupting effects. Structurally, this compound is a pyrroloquinazolinediamine derivative functionalized with a 2-fluoropyridine.[1] This modification significantly alters its biological activity, transforming it from a broad-spectrum biocide into a targeted inhibitor of bacterial DHFR.[1] Unlike its predecessor, this compound does not cause significant disruption of the P. aeruginosa membrane.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and Irresistin-16, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Metric | Value | Reference |

| E. coli DHFR (FolA) | IC50 | 2.5 ± 1.1 nM | [1] |

| Human DHFR | IC50 | 14.0 ± 4 nM | [1] |

| P. aeruginosa PA14 | MIC | 3.1 µg/mL | [3][4] |

| P. aeruginosa PA01 | MIC | <50 µg/mL | [1] |

| P. aeruginosa ATCC 27853 | MIC | <50 µg/mL | [1] |

| ESKAPE Pathogens | MIC | <50 µg/mL | [1][3] |

Table 2: Comparative Activity of DHFR Inhibitors against P. aeruginosa

| Compound | MIC against P. aeruginosa | Reference |

| This compound | 3.1 µg/mL (PA14) | [1] |

| Trimethoprim (TMP) | >100 µg/mL | [1] |

| Irresistin-16 (IRS-16) | >50 µg/mL (solubility limit) | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of this compound.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHFR.

-

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm, which can be monitored spectrophotometrically.

-

Materials:

-

Purified DHFR enzyme (e.g., from E. coli or human)

-

Dihydrofolate (DHF) solution

-

NADPH solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, purified DHFR enzyme, and the test compound dilutions to the respective wells.

-

Initiate the reaction by adding DHF and NADPH to all wells.

-

Immediately measure the absorbance at 340 nm in kinetic mode at room temperature for a defined period (e.g., 10-20 minutes).

-

The rate of NADPH consumption is determined from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

-

Materials:

-

Bacterial strains (e.g., P. aeruginosa PA14, PA01, ATCC 27853)

-

Growth medium (e.g., Mueller-Hinton Broth, Luria-Bertani broth)

-

Test compound (this compound)

-

96-well microplates

-

Spectrophotometer for measuring optical density at 600 nm (OD600)

-

Incubator

-

-

Procedure:

-

Prepare a bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Prepare two-fold serial dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plates at 37°C for 16-24 hours.[5]

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the OD600 of each well. The MIC is the lowest concentration that inhibits visible growth.[1][5]

-

Metabolomics Analysis

This technique is used to identify and quantify the small-molecule metabolites within a biological system, providing insights into the mechanism of action of a drug.

-

Principle: Bacteria are treated with the test compound, and then the intracellular metabolites are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). Changes in the metabolite profile compared to untreated controls can reveal the metabolic pathways affected by the compound.

-

Procedure:

-

Culture the target bacteria (e.g., P. aeruginosa) to a specific growth phase.

-

Expose the bacterial culture to the test compound (e.g., this compound at 2x MIC) for a defined period (e.g., 15 minutes).[6] Include an untreated control.

-

Rapidly quench the metabolic activity and harvest the cells by centrifugation at a low temperature.

-

Extract the intracellular metabolites using a suitable solvent system (e.g., a cold mixture of chloroform, methanol, and water).[6]

-

Analyze the metabolite extracts using LC-MS/MS.

-

Identify and quantify the metabolites by comparing the data to metabolite databases (e.g., KEGG, HMDB).[6]

-

Perform statistical analysis to identify metabolites that are significantly altered in the treated samples compared to the controls.[6]

-

In Vivo Mouse Thigh Infection Model

This animal model is used to evaluate the efficacy of an antimicrobial agent in a living organism.

-

Principle: Mice are rendered neutropenic (to reduce the influence of the host immune system) and then infected in the thigh muscle with the target bacterium. The mice are then treated with the antimicrobial agent, and the bacterial load in the thigh is measured over time.

-

Procedure:

-

Induce neutropenia in mice using agents like cyclophosphamide.[7]

-

Inject a standardized inoculum of the target bacterium (e.g., P. aeruginosa) into the thigh muscle of the neutropenic mice.[7][8]

-

Administer the test compound (e.g., this compound, alone or in combination with a potentiator like sulfamethoxazole) at various doses and schedules (e.g., subcutaneous or oral administration).[8]

-

At specific time points post-infection and treatment, euthanize the mice and aseptically remove the infected thigh muscle.[7][8]

-

Homogenize the thigh tissue and perform serial dilutions.

-

Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[7]

-

Compare the bacterial burden in treated mice to that in untreated control mice to assess the efficacy of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.

Conclusion

The development of this compound from Irresistin-16 represents a successful example of rational drug design, transforming a non-selective antimicrobial into a targeted inhibitor with significant potential for treating infections caused by the problematic pathogen P. aeruginosa. By focusing on the inhibition of DHFR and eliminating the membrane-disrupting activity of its parent compound, this compound exhibits improved selectivity and a more favorable toxicity profile. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this compound and other novel DHFR inhibitors. This targeted approach holds promise for overcoming the challenges of antibiotic resistance and ushering in a new era of precision antimicrobial therapy.

References

- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Effect of Irresistin-16 on Competitive Dual-Species Biofilms Composed of Streptococcus mutans and Streptococcus sanguinis [mdpi.com]

- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolomics reveals the mechanism of action of meropenem and amikacin combined in the treatment of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. imquestbio.com [imquestbio.com]

- 8. journals.asm.org [journals.asm.org]

Fluorofolin: A Deep Dive into its Bacteriostatic Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial agent Fluorofolin, with a specific focus on its bacteriostatic versus bactericidal properties. This compound, a derivative of Irresistin-16, has emerged as a potent inhibitor of dihydrofolate reductase (DHFR), exhibiting significant activity against a range of bacteria, most notably Pseudomonas aeruginosa. This document details the quantitative measures of its activity, the experimental protocols used for its characterization, and the underlying biochemical pathways it disrupts.

Quantitative Assessment of Antibacterial Activity

This compound has demonstrated broad-spectrum antibiotic activity, inhibiting the growth of all five of the ESKAPE pathogens at concentrations below 50 µg/ml[1]. Unlike its bactericidal predecessor, IRS-16, this compound exhibits bacteriostatic activity in rich media[1]. This distinction is critical for understanding its therapeutic potential and clinical applications.

Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MIC values for this compound against a panel of bacterial species are summarized in Table 1.

| Bacterial Species | Strain | MIC (µg/ml) |

| Enterococcus faecalis | ATCC 51575 | 0.01 |

| Escherichia coli | lptD4213 | 0.02 |

| Salmonella typhimurium | CMCC 50115 | 0.03 |

| Staphylococcus aureus | NRS384 | 0.03 |

| Escherichia coli | NCM-3722 | 0.3125 |

| Staphylococcus epidermidis | EGM-206 | 0.3125 |

| Staphylococcus aureus | USA300 | 0.4 |

| Pseudomonas aeruginosa | PA14 | 3.1 |

| Pseudomonas aeruginosa | PA01 | - |

| Pseudomonas aeruginosa | ATTC 27853 | - |

| Note: MIC values for strains marked with an asterisk () were determined in Mueller-Hinton broth, while the others were determined in Luria-Bertani (LB) broth[1]. |

Inhibitory Concentration (IC50)

This compound is a potent inhibitor of dihydrofolate reductase (DHFR). Its inhibitory activity has been quantified against both bacterial and human forms of the enzyme.

| Enzyme Source | IC50 (nM) |

| E. coli DHFR (FolA) | 2.5 ± 1.1 |

| Human DHFR | 14.0 ± 4 |

Mechanism of Action: Inhibition of Folate Metabolism

This compound's primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway[1][2][3]. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidylate, and certain amino acids, such as methionine. By blocking this step, this compound depletes the bacterial cell of essential building blocks for DNA, RNA, and protein synthesis, leading to the cessation of growth.

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of this compound.

A key characteristic of this compound is its selective activity against P. aeruginosa in the presence of exogenous thymine[1][4][5]. This selectivity arises from the fact that, unlike many other bacteria, P. aeruginosa lacks the necessary enzymes to utilize external sources of thymine[4][5]. Therefore, even with thymine supplementation, this compound's inhibition of DHFR remains effective in P. aeruginosa, while other bacteria can bypass this inhibition.

Experimental Protocols

The characterization of this compound's antibacterial activity involves a series of standardized and specialized experimental protocols.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined using the broth microdilution method.

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in either Luria-Bertani (LB) broth or Mueller-Hinton broth in a 96-well microtiter plate.

-

Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Incubation: The plate is incubated at 37°C for 16 to 20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is detected, either by visual inspection or by measuring the optical density at 600 nm (OD600)[1].

Time-Kill Kinetics Assay

To differentiate between bacteriostatic and bactericidal activity, a time-kill kinetics assay is performed.

-

Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted.

-

Addition of this compound: this compound is added to the bacterial cultures at concentrations corresponding to multiples of its MIC (e.g., 2x MIC). Control cultures with no antibiotic and with a known bactericidal agent (e.g., polymyxin B) are also included[1].

-

Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, and 24 hours).

-

CFU Determination: The withdrawn samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted. A bacteriostatic agent will typically show a minimal change in the initial inoculum count, whereas a bactericidal agent will show a ≥3-log10 reduction (99.9% killing) in CFU/mL[6]. For this compound, after a 4-hour treatment with 2x MIC, the CFU/ml of P. aeruginosa PA14 remains similar to the initial count, indicating bacteriostatic activity[1].

In Vitro DHFR Inhibition Assay

The direct inhibitory effect of this compound on DHFR is measured spectrophotometrically.

-

Reaction Mixture: A reaction mixture containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH is prepared in a suitable buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme.

-

Spectrophotometric Monitoring: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time[1].

-

IC50 Determination: The assay is repeated with varying concentrations of this compound to determine the concentration that inhibits 50% of the enzyme's activity (IC50).

Membrane Permeability Assay

To confirm that this compound does not exert its effect by disrupting the bacterial membrane, a membrane permeability assay is conducted using a fluorescent dye such as TO-PRO-3.

-

Cell Treatment: Bacterial cells are treated with this compound, a positive control known to disrupt membranes (e.g., polymyxin B), and a solvent control (DMSO)[1].

-

Staining: The cells are then stained with TO-PRO-3, a dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Flow Cytometry Analysis: The fluorescence of the cell population is analyzed using a flow cytometer. A significant increase in fluorescence indicates membrane permeabilization. Studies have shown that this compound does not cause significant disruption of the P. aeruginosa PA14 membrane[1].

Resistance Mechanisms

Resistance to this compound in P. aeruginosa can emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN[1][4][5]. These efflux pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels. Interestingly, the overexpression of these pumps has been associated with a decrease in the pathogenesis of the bacteria, suggesting a trade-off between antibiotic resistance and virulence[1][4][5].

The diagram below illustrates the interplay between this compound, its target, and the resistance mechanism.

Conclusion

This compound is a potent, bacteriostatic inhibitor of dihydrofolate reductase with a broad spectrum of activity, including against the opportunistic pathogen P. aeruginosa. Its mechanism of action is well-defined, and its selective activity against P. aeruginosa in the presence of thymine presents a novel approach for targeted antibacterial therapy. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other DHFR inhibitors. Understanding the nuances of its bacteriostatic nature and the potential for resistance is crucial for its effective application in a clinical setting.

References

- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

- 4. researchgate.net [researchgate.net]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

- 6. emerypharma.com [emerypharma.com]

In Vitro Activity of Fluorofolin Against Pseudomonas aeruginosa: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Fluorofolin, a novel dihydrofolate reductase (DHFR) inhibitor, against the opportunistic pathogen Pseudomonas aeruginosa. The following sections detail the quantitative inhibitory effects of this compound, the experimental protocols for its evaluation, and a visualization of its mechanism of action within the folate metabolism pathway.

Quantitative Assessment of Inhibitory Activity

This compound has demonstrated significant in vitro activity against various strains of Pseudomonas aeruginosa, including antibiotic-resistant isolates. Its potency is summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Pseudomonas aeruginosa Strains

| Strain | MIC (µg/mL) |

| PA14 | 3.1[1][2][3] |

| PA01 | 6.25[3] |

| ATCC 27853 | 25[3] |

Table 2: Broad-Spectrum Activity of this compound against ESKAPE Pathogens

This compound also exhibits inhibitory activity against a range of other clinically important bacteria, collectively known as the ESKAPE pathogens.

| Species | Strain | MIC (µg/mL) |

| Enterococcus faecalis | ATCC 51575 | 0.01[3] |

| Staphylococcus aureus | NRS384 | 0.03[3] |

| Klebsiella pneumoniae | ATCC 43816 | 6.25[3] |

| Acinetobacter baumannii | ATCC 17978 | 0.8[3] |

| Enterobacter cloacae | ATCC BAA-1143 | 12.5[3] |

Table 3: Inhibitory Concentration (IC50) of this compound against Dihydrofolate Reductase (DHFR)

The primary mechanism of action of this compound is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity.

| Enzyme Source | IC50 (nM) |

| Purified E. coli DHFR (FolA) | 2.5[1][2][3] |

| Purified Human DHFR | 14.0[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method used to determine the MIC of this compound.

-

Bacterial Culture Preparation: Bacterial strains are grown in Luria-Bertani (LB) broth or cation-adjusted Mueller-Hinton II broth (CAMHB).[3]

-

Drug Dilution Series: A two-fold serial dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[3]

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is detected, as measured by optical density at 600 nm (OD600).[3]

Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified DHFR.

-

Reaction Mixture: A reaction mixture is prepared containing purified DHFR enzyme, its substrate dihydrofolate (DHF), and the cofactor NADPH in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Enzyme Kinetics Monitoring: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[3][4]

-

IC50 Calculation: The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal model.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its in vitro evaluation.

Caption: Mechanism of this compound action on the folate pathway.

Caption: Experimental workflow for in vitro evaluation.

Mechanism of Action and Selectivity

This compound functions as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[1][2][3] This pathway is essential for the de novo synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are critical for bacterial DNA replication and survival. By blocking DHFR, this compound disrupts these vital cellular processes, leading to a bacteriostatic effect in rich media.[3][5]

An important characteristic of P. aeruginosa is its inability to scavenge exogenous thymine due to the lack of necessary enzymes.[3][6] This metabolic vulnerability can be exploited. When in the presence of thymine supplementation, this compound selectively targets P. aeruginosa while other bacteria that can utilize exogenous thymine are rescued.[3] This provides a basis for the development of narrow-spectrum therapeutic strategies.

Resistance to this compound can arise from the overexpression of efflux pumps such as MexCD-OprJ and MexEF-OprN.[3][7] However, it has been observed that the development of such resistance may come at the cost of decreased pathogenesis.[3][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

- 3. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. a-folate-inhibitor-exploits-metabolic-differences-in-pseudomonas-aeruginosa-for-narrow-spectrum-targeting - Ask this paper | Bohrium [bohrium.com]

- 6. collaborate.princeton.edu [collaborate.princeton.edu]

- 7. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Fluorofolin as a Dihydrofolate Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][2][3] This pathway is essential for the de novo synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for antimicrobial and anticancer therapies.[4] this compound, a derivative of Irresistin-16, has demonstrated significant inhibitory activity against bacterial DHFR, particularly from Pseudomonas aeruginosa, a pathogen known for its resistance to many antibiotics.[5][6][7][8] This document provides a comprehensive overview of the quantitative data, experimental protocols, and relevant pathways associated with this compound's inhibition of DHFR.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for this compound against DHFR from different species have been determined, highlighting its potential as a selective antimicrobial agent.

| Target Enzyme | Organism/Cell Line | IC50 Value (nM) | Reference |

| Dihydrofolate Reductase (DHFR) | E. coli (purified FolA) | 2.5 ± 1.1 | [5][9] |

| Dihydrofolate Reductase (DHFR) | Human (purified) | 14.0 ± 4 | [5][9] |

Experimental Protocols

The determination of the IC50 value of this compound for DHFR is typically performed using a spectrophotometric enzyme activity assay. This assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Protocol: DHFR Enzyme Activity Assay for IC50 Determination

1. Reagents and Materials:

-

Purified DHFR enzyme (e.g., from E. coli or human sources)

-

This compound (or other inhibitors) at various concentrations

-

Dihydrofolate (DHF), substrate

-

NADPH, cofactor

-

Assay Buffer (e.g., 50 mM PBS, pH 7.5)[10]

-

Spectrophotometer capable of kinetic measurements at 340 nm[7][8][10]

2. Assay Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the this compound stock solution to obtain a range of inhibitor concentrations.

-

Prepare working solutions of DHF and NADPH in the assay buffer. Final concentrations in the reaction mixture are typically around 100 µM for DHF and 60 µM for NADPH.[11]

-

-

Set up the Reaction Mixture:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Purified DHFR enzyme

-

Varying concentrations of this compound (or solvent control)

-

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

-

-

Initiate the Reaction:

-

Add NADPH to the wells.

-

Initiate the enzymatic reaction by adding DHF.

-

-

Measure Enzyme Activity:

-

Data Analysis:

-

Determine the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Plot the percentage of DHFR activity against the logarithm of the this compound concentration.

-

Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Folate Metabolism Pathway and this compound Inhibition

Dihydrofolate reductase plays a central role in the folate pathway by converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital one-carbon carrier required for the synthesis of DNA precursors and certain amino acids. By inhibiting DHFR, this compound disrupts this essential metabolic pathway, leading to bacteriostasis.

Caption: Inhibition of DHFR by this compound in the folate metabolism pathway.

Experimental Workflow for IC50 Determination

The process of determining the IC50 value for an enzyme inhibitor follows a structured workflow, from reagent preparation to data analysis.

Caption: General experimental workflow for determining the IC50 of a DHFR inhibitor.

References

- 1. KEGG PATHWAY: Folate biosynthesis - Pseudomonas aeruginosa LESB58 [kegg.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. KEGG PATHWAY: Folate biosynthesis - Pseudomonas aeruginosa PAO1 [kegg.jp]

- 6. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. content.abcam.com [content.abcam.com]

- 9. biorxiv.org [biorxiv.org]

- 10. content.abcam.com [content.abcam.com]

- 11. researchgate.net [researchgate.net]

The Precision Strike of Fluorofolin: A Technical Guide to its Narrow-Spectrum Activity

For Researchers, Scientists, and Drug Development Professionals

Fluorofolin, a derivative of Irresistin-16, has emerged as a promising narrow-spectrum antibiotic specifically targeting the opportunistic pathogen Pseudomonas aeruginosa. This technical guide delves into the core mechanisms, quantitative activity, and experimental validation of this compound's selective action, providing a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Core Mechanism: Exploiting a Metabolic Vulnerability

This compound functions as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway essential for the synthesis of nucleotides and certain amino acids.[1][2][3][4][5] Its chemical structure allows it to effectively bind to the bacterial DHFR, disrupting the production of tetrahydrofolate and leading to bacterial cell death.

The key to this compound's narrow-spectrum activity lies in a unique metabolic deficiency of P. aeruginosa. Unlike many other bacteria, P. aeruginosa lacks the necessary enzymes to salvage exogenous thymine from its environment.[1][3][4][6] Therefore, when this compound inhibits DHFR in P. aeruginosa, the bacterium cannot bypass the blocked pathway by utilizing external sources of thymine, leading to a lethal thymine-less death. In contrast, other bacteria that can scavenge thymine are less affected by this compound in a thymine-rich environment, rendering the antibiotic selective for P. aeruginosa.[1][4][6][7]

Quantitative Assessment of this compound's Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent inhibitory action against bacterial DHFR and its targeted activity against P. aeruginosa.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | E. coli DHFR (FolA) | 2.5 ± 1.1 nM | [4][5] |

| IC50 | Human DHFR | 14.0 ± 4 nM | [4][5] |

| MIC | P. aeruginosa PA14 | 3.1 µg/mL | [2][4][5] |

| MIC | P. aeruginosa PA01 | < 50 µg/mL | [4][5] |

| MIC | P. aeruginosa ATTC 27853 | < 50 µg/mL | [4][5] |

| MIC | ESKAPE Pathogens | < 50 µg/mL | [4][5] |

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow for assessing this compound's activity.

Caption: Folate metabolism pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound's activity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

DHFR Inhibition Assay (IC50 Determination)

-

Objective: To determine the concentration of this compound required to inhibit 50% of DHFR enzymatic activity.

-

Materials: Purified E. coli DHFR (FolA), NADPH, dihydrofolate (DHF), assay buffer (e.g., 100 mM Tris-HCl, pH 7.5), microplate reader.

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the purified DHFR enzyme to each well containing the different concentrations of this compound.

-

Initiate the reaction by adding NADPH and DHF to each well.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction rates for each this compound concentration.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that prevents visible growth of a bacterial strain.

-

Materials: Bacterial culture (P. aeruginosa, etc.), Mueller-Hinton broth (MHB), this compound stock solution, 96-well microplates, incubator.

-

Procedure:

-

Prepare a twofold serial dilution of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

-

For selectivity testing, supplement a parallel set of plates with thymine.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Mouse Thigh Infection Model

-

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model of infection.

-

Materials: Laboratory mice, P. aeruginosa strain, this compound formulation for administration (e.g., oral gavage), saline, equipment for bacterial enumeration.

-

Procedure:

-

Induce a thigh infection in mice by intramuscular injection of a standardized inoculum of P. aeruginosa.

-

At a specified time post-infection (e.g., 2 hours), administer this compound to the treatment group of mice. A control group receives a vehicle control.

-

At various time points post-treatment, euthanize the mice and aseptically remove the infected thigh muscle.

-

Homogenize the thigh tissue in saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

-

Compare the bacterial counts between the treated and control groups to assess the in vivo efficacy of this compound.

-

Resistance Mechanisms and Future Outlook

Resistance to this compound in P. aeruginosa has been observed to emerge through the overexpression of efflux pumps, specifically MexCD-OprJ and MexEF-OprN.[1][3][6][7] Interestingly, the development of such resistance has been associated with a decrease in the pathogenesis of the bacterium, suggesting a fitness cost associated with resistance.[1][3][6][7]

The unique, metabolism-based narrow-spectrum activity of this compound against P. aeruginosa represents a significant advancement in the fight against antibiotic-resistant pathogens. By targeting a specific vulnerability in a clinically important bacterium, this compound offers a promising strategy to minimize off-target effects on the host microbiome and reduce the selective pressure for broad-spectrum resistance. Further research and development of this compound and similar compounds could provide much-needed additions to our antimicrobial arsenal.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

- 6. A folate inhibitor exploits metabolic differences in <i>Pseudomonas aeruginosa</i> for narrow-spectrum targeting - ProQuest [proquest.com]

- 7. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorofolin's Disruption of Folate Metabolism in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofolin is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate metabolism. By targeting DHFR, this compound effectively disrupts the synthesis of essential downstream metabolites, leading to bacterial cell death. This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative efficacy, the experimental protocols used to characterize it, and the pathways involved in its activity and bacterial resistance.

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. This compound, a derivative of Irresistin-16, has emerged as a promising candidate with significant activity against a range of pathogenic bacteria, most notably Pseudomonas aeruginosa.[1][2][3] Unlike many enteric bacteria, P. aeruginosa cannot scavenge exogenous thymine, making it particularly vulnerable to disruptions in its thymidine synthesis pathway, a key downstream process of folate metabolism.[1][3] This unique metabolic vulnerability provides a strategic avenue for selective targeting. This guide delves into the core aspects of this compound's interaction with bacterial folate metabolism.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

This compound's primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this crucial step, this compound starves the bacterial cell of these vital building blocks, ultimately leading to cessation of growth and cell death.[4]

Metabolomic studies on P. aeruginosa treated with this compound have confirmed the inhibition of folate metabolism. These studies revealed a significant accumulation of upstream metabolites such as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and 2'-deoxyuridine 5'-monophosphate (dUMP), consistent with the blockade of DHFR.[2][5]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Metric | Value | Organism/Cell Line | Reference |

| Dihydrofolate Reductase (DHFR) | IC50 | 2.5 nM | E. coli (purified FolA) | [2][6] |

| Dihydrofolate Reductase (DHFR) | IC50 | 14.0 nM | Human (purified) | [2][6] |

| Pseudomonas aeruginosa PA14 | MIC | 3.1 µg/mL | [2][6][7] | |

| Pseudomonas aeruginosa PA01 | MIC | <50 µg/mL | [6] | |

| Pseudomonas aeruginosa ATTC 27853 | MIC | <50 µg/mL | [6] | |

| ESKAPE Pathogens | MIC | <50 µg/mL | [6] |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Reference |

| Plasma Protein Binding | 71.7% bound | [7][8] |

| Peak Plasma Concentration (Oral Admin) | 4.0 µg/mL | [7][8][9] |

| Half-life (Oral Admin) | 12.1 h | [7][8][9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the exponential growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Preparation of this compound Dilutions: A stock solution of this compound in dimethyl sulfoxide (DMSO) is prepared. Serial two-fold dilutions of this compound are then made in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

DHFR Enzyme Inhibition Assay

The inhibitory activity of this compound against purified DHFR is assessed by monitoring the decrease in NADPH absorbance at 340 nm.[2][5]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM PBS, pH 7.0), NADPH, and dihydrofolate (DHF).

-

Enzyme and Inhibitor Addition: Purified DHFR enzyme (either bacterial or human) is added to the reaction mixture. For the test conditions, varying concentrations of this compound are also added. A control reaction without the inhibitor is run in parallel.

-

Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

-

IC50 Calculation: The initial reaction rates are calculated for each this compound concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[2][5]

Metabolomics Analysis

Metabolomics is employed to confirm the in-cell inhibition of folate metabolism by this compound.

-

Bacterial Culture and Treatment: P. aeruginosa is cultured to mid-log phase and then treated with this compound (at a concentration equivalent to 2x MIC) or a vehicle control (DMSO) for a short duration (e.g., 15 minutes).[2]

-

Metabolite Extraction: The bacterial cells are rapidly harvested and the intracellular metabolites are extracted using a quenching solution (e.g., a cold acetonitrile-methanol-water mixture).

-

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the levels of various metabolites in the folate pathway.

-

Data Analysis: The relative abundance of key metabolites, such as dUMP and AICAR, in the this compound-treated samples is compared to that in the control samples to identify significant changes indicative of DHFR inhibition.[2]

Visualizing Pathways and Workflows

Bacterial Folate Metabolism and this compound's Point of Inhibition

Caption: this compound inhibits DHFR, blocking THF synthesis.

Experimental Workflow for MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration.

Resistance Mechanism to this compound

Caption: Overexpression of efflux pumps leads to this compound resistance.

Mechanisms of Resistance

Bacteria can develop resistance to this compound, primarily through the overexpression of efflux pumps.[1][2][3] In P. aeruginosa, the upregulation of the MexCD-OprJ and MexEF-OprN efflux pumps has been identified as a key resistance mechanism.[1][2][3] These pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its ability to inhibit DHFR. Interestingly, the development of resistance through these mechanisms may come at a fitness cost to the bacteria, potentially leading to decreased pathogenesis.[1][2][3]

Conclusion

This compound represents a significant advancement in the development of novel antibiotics, particularly for challenging pathogens like P. aeruginosa. Its potent and selective inhibition of bacterial DHFR, coupled with a clear understanding of its mechanism of action and potential resistance pathways, provides a solid foundation for further preclinical and clinical development. The exploitation of metabolic vulnerabilities, as demonstrated by this compound's efficacy against thymine auxotrophs, highlights a promising strategy for the design of next-generation, narrow-spectrum antibiotics.

References

- 1. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A folate inhibitor exploits metabolic differences in Pseudomonas aeruginosa for narrow-spectrum targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | DHFR inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. This compound | Bacterial | 2757070-32-7 | Invivochem [invivochem.com]

Methodological & Application

Application Notes and Protocols: Fluorofolin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Fluorofolin, a potent dihydrofolate reductase (DHFR) inhibitor, and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Introduction

This compound is a derivative of Irresistin-16 that demonstrates significant antimicrobial activity, particularly against Pseudomonas aeruginosa.[1][2] Unlike its parent compound, this compound exhibits bacteriostatic activity in rich media.[3] Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism pathway.[1][4][5] This inhibition disrupts the synthesis of essential precursors for DNA, RNA, and proteins, ultimately leading to the cessation of bacterial growth. This compound has shown potent activity against a range of clinical isolates of P. aeruginosa that are resistant to other known antibiotics.[1][2]

Mechanism of Action: Inhibition of Folate Metabolism

This compound targets and inhibits dihydrofolate reductase (DHFR), an enzyme essential for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, this compound depletes the cellular pool of THF, thereby halting the synthesis of nucleic acids and proteins, which are necessary for bacterial replication.

Caption: this compound's mechanism of action via DHFR inhibition.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Pseudomonas aeruginosa PA14 | 3.1 | [1][3] |

| Pseudomonas aeruginosa PA01 | <50 | [1] |

| Pseudomonas aeruginosa ATCC 27853 | <50 | [1] |

| ESKAPE Pathogen 1 | <50 | [1] |

| ESKAPE Pathogen 2 | <50 | [1] |

| ESKAPE Pathogen 3 | <50 | [1] |

| ESKAPE Pathogen 4 | <50 | [1] |

| ESKAPE Pathogen 5 | <50 | [1] |

Experimental Protocol: this compound MIC Assay

This protocol details the broth microdilution method for determining the MIC of this compound, a standard and widely accepted technique for antimicrobial susceptibility testing.[6]

1. Materials

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

-

Bacterial strains for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile water or saline

-

Spectrophotometer or microplate reader

-

Incubator (37°C)

-

Micropipettes and sterile tips

2. Preparation of Bacterial Inoculum

a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

b. Inoculate the colonies into a tube containing 3-5 mL of CAMHB.

c. Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm.

d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of this compound Dilutions

a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate.

b. The typical final concentration range to test for this compound against P. aeruginosa could be from 64 µg/mL down to 0.0625 µg/mL. The exact range should be optimized based on the expected MIC.

c. Ensure each well contains 50 µL of the diluted this compound solution.

d. Include a positive control well (bacteria with no drug) and a negative control well (broth with no bacteria).

4. Inoculation and Incubation

a. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions and the positive control well. The final volume in each well will be 100 µL.

b. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

c. Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours.

5. Determination of MIC

a. After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.